2-(Azidomethyl)pyrimidin-4-amine
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Overview
Description
“2-(Azidomethyl)pyrimidin-4-amine” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines involves various methods . An oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylpyrimidines . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Chemical Reactions Analysis
Pyrimidines undergo various chemical reactions. For instance, an operationally simple, regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex provides various pyrimidine derivatives with broad functional group tolerance .Scientific Research Applications
Synthesis of Pyrimidinyl and Thiazolyl Compounds
Research by Hurst et al. (1988) explores the synthesis of various disubstituted ureas and thioureas using pyrimidin-2- and pyrimidin-4-amines, potentially including compounds like 2-(Azidomethyl)pyrimidin-4-amine. This study contributes to understanding the reactivity and potential applications of pyrimidin-4-amines in forming complex heterocyclic structures (Hurst et al., 1988).
Biotransformation of β-Secretase Inhibitors
Lindgren et al. (2013) investigated the biotransformation of β-secretase inhibitors, focusing on compounds structurally related to 2-(Azidomethyl)pyrimidin-4-amine. This study provides insights into the metabolic fate and potential therapeutic applications of pyrimidine derivatives in clinical settings (Lindgren et al., 2013).
Antitumor Activity of Pyrimidine Derivatives
Sirakanyan et al. (2019) synthesized new amino derivatives of pyrimidine compounds and evaluated their antitumor activity. Their research highlights the potential of pyrimidine derivatives, like 2-(Azidomethyl)pyrimidin-4-amine, in developing new anticancer therapies (Sirakanyan et al., 2019).
Development of Nitrogen-rich Bicyclic Scaffolds
Alanine et al. (2016) focused on synthesizing pyrido[1,2-a]pyrimidin-2-ones, a class related to pyrimidin-4-amines, highlighting the pharmaceutical importance of these heterocycles. This study provides a framework for understanding how derivatives like 2-(Azidomethyl)pyrimidin-4-amine could be utilized in drug discovery (Alanine et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(azidomethyl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N6/c6-4-1-2-8-5(10-4)3-9-11-7/h1-2H,3H2,(H2,6,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZMPNQMVJMZGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1N)CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azidomethyl)pyrimidin-4-amine |
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